1,1,1,2,2,3,3,4,4,5-Decafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5-Decafluoropentane is a fluorinated organic compound with the molecular formula C5H2F10. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it a valuable compound in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,3,4,4,5-Decafluoropentane typically involves the fluorination of pentane. One common method is the direct fluorination of pentane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial production methods often involve the use of specialized reactors that can safely handle the exothermic nature of the fluorination reaction. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1,1,2,2,3,3,4,4,5-Decafluoropentane is relatively inert due to the presence of multiple fluorine atoms, which makes it resistant to many common chemical reactions. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Reduction Reactions: Under strong reducing conditions, some of the fluorine atoms can be replaced by hydrogen atoms.
Oxidation Reactions: Although less common, it can be oxidized under extreme conditions to form various oxidized fluorinated compounds
Common reagents used in these reactions include strong nucleophiles like sodium amide for substitution and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5-Decafluoropentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of substances.
Biology: Its low toxicity makes it suitable for use in biological studies, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for use in medical imaging and as a potential component in drug delivery systems.
Industry: It is used in the electronics industry for cleaning and as a heat transfer fluid due to its high thermal stability .
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4,4,5-Decafluoropentane exerts its effects is primarily related to its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity make it an excellent solvent and heat transfer fluid. In biological systems, its low toxicity and ability to interact with various biomolecules without causing significant chemical changes are key factors in its applications .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4,4,5-Decafluoropentane can be compared with other fluorinated pentanes, such as:
1,1,1,2,2,3,3,4,4,5-Undecafluoropentane: This compound has one additional fluorine atom, which can further enhance its chemical inertness and thermal stability.
2,3-Dihydroperfluoropentane: This compound has fewer fluorine atoms, making it slightly more reactive and less thermally stable compared to this compound
The uniqueness of this compound lies in its balance of high fluorine content, which provides excellent thermal stability and chemical inertness, while still being manageable in industrial and laboratory settings.
Eigenschaften
Molekularformel |
C5H2F10 |
---|---|
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5-decafluoropentane |
InChI |
InChI=1S/C5H2F10/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15/h1H2 |
InChI-Schlüssel |
KECUJGHSJYUAKD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.